Hexyltrimethoxysilane

Beschreibung

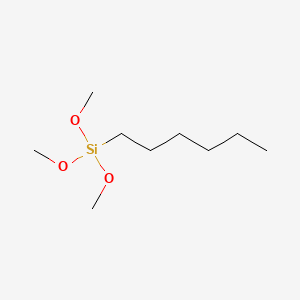

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

hexyl(trimethoxy)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H22O3Si/c1-5-6-7-8-9-13(10-2,11-3)12-4/h5-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZWLNMOIEMTDJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC[Si](OC)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H22O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

89885-27-8 | |

| Record name | Silane, hexyltrimethoxy-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89885-27-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID7062825 | |

| Record name | Hexyltrimethoxysilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7062825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Silane, hexyltrimethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

3069-19-0 | |

| Record name | Hexyltrimethoxysilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3069-19-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexyltrimethoxysilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003069190 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, hexyltrimethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexyltrimethoxysilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7062825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexyltrimethoxysilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.393 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEXYLTRIMETHOXYSILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9AUI936HIC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Hexyltrimethoxysilane and Its Derivatives

General Synthesis of Alkyltrimethoxysilanes

The synthesis of alkyltrimethoxysilanes, a class of compounds to which hexyltrimethoxysilane belongs, is predominantly achieved through two principal reaction types: hydrosilylation and Grignard reactions. These methods offer versatile routes to forming the crucial silicon-carbon bond.

Hydrosilylation is a widely employed, atom-economical method for creating silicon-carbon bonds. sigmaaldrich.com This reaction involves the addition of a silicon-hydride bond across a carbon-carbon double bond, typically in an alkene. For the synthesis of alkyltrimethoxysilanes, this involves reacting a terminal alkene with a trimethoxysilane (B1233946) in the presence of a catalyst. The general scheme for this reaction is the addition of HSi(OCH₃)₃ to an alkene (R-CH=CH₂).

This process is a cornerstone in the industrial production of organosilicon compounds. epfl.ch Transition metal complexes, particularly those based on platinum, are the most common catalysts for these reactions due to their high activity and selectivity. rsc.org The reaction typically yields the anti-Markovnikov addition product, where the silicon atom attaches to the terminal carbon of the alkene. epfl.chorganic-chemistry.org

The Grignard reaction provides a classic and versatile method for forming silicon-carbon bonds. gelest.com This reaction utilizes a Grignard reagent (R-Mg-X, where R is an organic group and X is a halogen), which acts as a potent nucleophile. wikipedia.orgpressbooks.pub To synthesize alkyltrimethoxysilanes, a Grignard reagent, such as hexylmagnesium bromide, is reacted with a silicon compound containing leaving groups, like tetraalkoxysilanes.

The reaction proceeds via nucleophilic substitution, where the alkyl group from the Grignard reagent displaces a methoxy (B1213986) group on the silicon atom. researchgate.net The choice of solvent is crucial, with ethereal solvents like diethyl ether and tetrahydrofuran (B95107) (THF) being the most common, as they solvate the magnesium center. gelest.comwikipedia.org The reactivity can be influenced by the specific Grignard reagent and the silicon substrate used. gelest.com

Specific Routes for this compound Synthesis

While general methods for alkyltrimethoxysilane synthesis are applicable, specific strategies have been developed to optimize the production of this compound.

Parameters Influencing Synthetic Outcomes

The success of synthesizing this compound, in terms of yield, selectivity, and purity, is highly dependent on several reaction parameters, with the choice of catalyst being paramount.

Catalyst systems are critical in directing the outcome of hydrosilylation reactions for the synthesis of this compound. researchgate.net A variety of transition metal catalysts are effective for the hydrosilylation of alkenes. sigmaaldrich.com

Platinum Catalysts : Platinum-based catalysts, such as Speier's and Karstedt's catalysts, are widely used in industry due to their high catalytic activity and selectivity. sigmaaldrich.comrsc.org Karstedt's catalyst, in particular, is a benchmark for hydrosilylation processes. rsc.orgresearchgate.net Novel trinuclear platinum(0) catalysts have also shown high activity for the hydrosilylation of 1-hexene (B165129). rsc.org

Rhodium Catalysts : Rhodium-based catalysts, like Wilkinson's catalyst, are also effective for hydrosilylation. sigmaaldrich.com Specific rhodium(III) complexes have been tested as precatalysts for the hydrosilylation of 1-hexene with triethylsilane. csic.es

Nickel Catalysts : In the quest for more cost-effective and earth-abundant metal catalysts, nickel complexes have emerged as promising alternatives to precious metals. epfl.ch Nickel pincer complexes have been shown to catalyze the anti-Markovnikov hydrosilylation of terminal alkenes. organic-chemistry.org Highly active nickel catalysts have been developed for the hydrosilylation of 1-octene (B94956) with commercially relevant silanes. acs.org

Cobalt and Iron Catalysts : Cobalt and iron-based catalysts are also being explored for alkene hydrosilylation. epfl.chacs.org For instance, a cobalt(III) complex has been used for the hydrosilylation of 1-hexene, yielding the anti-Markovnikov product. epfl.ch

Data Tables

Table 1: General Synthetic Routes for Alkyltrimethoxysilanes

| Synthetic Method | Reactants | General Product | Key Features |

| Hydrosilylation | Alkene (R-CH=CH₂), Trimethoxysilane | Alkyltrimethoxysilane | Atom-economical, typically uses transition metal catalysts. sigmaaldrich.com |

| Grignard Reaction | Grignard Reagent (R-Mg-X), Tetraalkoxysilane | Alkyltrimethoxysilane | Versatile for forming C-Si bonds, proceeds via nucleophilic substitution. gelest.com |

Table 2: Catalyst Systems for Hydrosilylation of Alkenes

| Catalyst Type | Examples | Key Characteristics |

| Platinum | Speier's catalyst, Karstedt's catalyst sigmaaldrich.com | High activity and selectivity, widely used in industry. rsc.org |

| Rhodium | Wilkinson's catalyst sigmaaldrich.com | Effective for hydrosilylation. |

| Nickel | Nickel pincer complexes organic-chemistry.org | Cost-effective, promotes anti-Markovnikov addition. epfl.ch |

| Cobalt | [Cp*Co(P(OMe)₃)(CH₂CH₃)][BArF₄] epfl.ch | Yields anti-Markovnikov product. |

| Iron | (MeAPDI)Fe(N₂)₂](μ₂-N₂) acs.org | Active for hydrosilylation with tertiary silanes. |

Solvent Effects

The choice of solvent plays a critical role in the synthesis of this compound, influencing reaction rates, product yield, and the properties of the resulting material, particularly in surface modification applications. The solvent's polarity is a key determinant in these processes.

In the context of surface modification of silica (B1680970) particles with alkylsilanes like hexyltriethoxysilane, a close analog to this compound, solvent polarity has been shown to have a significant impact. nii.ac.jpresearchgate.net Studies investigating the effects of hexane (B92381), toluene (B28343), and acetone (B3395972) demonstrated that the density of the silane (B1218182) on the silica surface increased as the solvent polarity decreased. nii.ac.jpresearchgate.net Non-polar solvents like hexane are preferred for certain synthetic routes, such as those involving the reaction of alkyl halides with trichlorosilane (B8805176) derivatives, as they facilitate easier product isolation.

The rationale behind this effect lies in the interactions between the solvent, the silane, and the surface being modified. nii.ac.jp In more polar solvents like acetone, the solvent molecules themselves can adsorb onto the silica surface, competing with the silane and hindering the desired reaction. nii.ac.jpresearchgate.net In contrast, non-polar solvents like hexane have a lower affinity for the hydrophilic silica surface, allowing the silane greater access to the reactive sites. nii.ac.jp Furthermore, the solubility of the silane in the solvent is a crucial factor; for instance, the reaction between the modifier and silica is promoted in hexane, where the silane has high solubility. researchgate.net

In hydrosilylation reactions, which represent a common method for synthesizing this compound from 1-hexene and trimethoxysilane, the reaction is often performed using one of the reactants as the solvent or under solvent-free conditions. acs.orgacs.org However, when solvents are used, their properties can influence catalyst activity and product isolation. For instance, fluorous biphasic solvent systems have been employed to facilitate catalyst recycling. acs.org

Table 1: Effect of Solvent Polarity on Surface Modifier Density

Based on studies with Hexyltriethoxysilane on fumed silica, illustrating a principle applicable to this compound.

| Solvent | Polarity | Observed Surface Modifier Density | Reference |

| Acetone | High | Lowest | nii.ac.jpresearchgate.net |

| Toluene | Medium | Medium | nii.ac.jpresearchgate.net |

| Hexane | Low | Highest | nii.ac.jpresearchgate.net |

Temperature and Reaction Duration

Temperature and reaction duration are critical parameters in the synthesis of this compound, directly affecting reaction kinetics, product yield, and purity. The optimal conditions vary significantly depending on the chosen synthetic methodology, such as hydrosilylation or sol-gel processes.

For industrial-scale production via the hydrosilylation of 1-hexene with trimethoxysilane, elevated temperatures are typically employed to ensure the complete conversion of reactants. Research indicates that temperatures in the range of 120–140°C can lead to high yields of over 90% after purification. However, other studies have shown that the reaction can also proceed efficiently at lower temperatures. For example, using a cobalt catalyst, the hydrosilylation of 1-hexene can be conducted at room temperature for one hour or at 60°C for four hours with less reactive silanes. acs.org

In sol-gel processes, where this compound is used as a precursor for coatings, the temperature profile is often multi-staged. The initial hydrolysis and condensation reactions may be carried out at a relatively low temperature, such as 30°C, with vigorous stirring until the solution becomes clear. ijournalse.org This is followed by a drying phase at a moderately elevated temperature (e.g., 80°C for 15 minutes) and a final curing step at a higher temperature (e.g., 120°C for 2 minutes) to complete the formation of the cross-linked Si-O-Si network. ijournalse.org In other surface modification reactions, a duration of one hour at 50°C has been reported to be effective. nii.ac.jp The duration of the initial mixing phase is determined by the time required to achieve a homogenous, clear solution, which indicates the completion of the initial hydrolysis and condensation steps. ijournalse.org

Table 2: Temperature and Duration Conditions for this compound Synthesis and Application

| Synthetic Method | Temperature | Duration | Outcome/Yield | Reference |

|---|---|---|---|---|

| Industrial Hydrosilylation | 120–140°C | Not Specified | >90% | |

| Cobalt-Catalyzed Hydrosilylation | Room Temperature | 1 hour | Good yield and selectivity | acs.org |

| Cobalt-Catalyzed Hydrosilylation | 60°C | 4 hours | Good yield and selectivity | acs.org |

| Sol-Gel Process (Mixing) | 30°C | Until clear solution forms | Silica Hydrosol | ijournalse.org |

| Sol-Gel Process (Drying) | 80°C | 15 minutes | Dried Coating | ijournalse.org |

| Sol-Gel Process (Curing) | 120°C | 2 minutes | Cured Hydrophobic Coating | ijournalse.org |

Molar Ratios of Precursors

The stoichiometry of the reactants, or the molar ratio of precursors, is a fundamental parameter that dictates the outcome of the synthesis of this compound and its derivatives. Adjusting these ratios is a key strategy for controlling the structure and properties of the final product.

In the synthesis of this compound via the hydrosilylation of 1-hexene with trimethoxysilane, a nearly equimolar ratio of the two reactants is often used. For instance, a study utilized 0.0998 moles of trimethoxysilane and 0.0998 moles of 1-hexene, representing a 1:1 molar ratio, to investigate the reaction rate. google.com

The impact of molar ratios is particularly pronounced in sol-gel processes, where this compound (HTMS) undergoes hydrolysis and condensation. In the formation of hydrophobic coatings, the molar ratio of HTMS to water is a critical factor influencing the degree of hydrophobicity. ijournalse.orgijournalse.org A systematic study evaluated HTMS:water molar ratios of 1:40, 1:30, 1:20, 1:12, and 1:3. ijournalse.orgijournalse.org It was found that a lower water content, specifically a molar ratio of 1:3, resulted in the best hydrophobic properties, achieving a water contact angle of 136.2°. ijournalse.orgijournalse.org Higher water content led to less adhesive coatings and the formation of cracks. researchgate.net

In the synthesis of hybrid silica particles, the molar ratio between different silane precursors, such as tetraethyl orthosilicate (B98303) (TEOS) and HTMS, is adjusted to tailor the properties of the final material. For example, by varying the molar ratio of TEOS to HTMS (e.g., 1:0, 1:0.15, 1:0.2, or 1:0.4), the hydrophobicity and compatibility of the silica particles with organic media can be precisely controlled. alfa-chemistry.com

Table 3: Effect of HTMS:Water Molar Ratio on Hydrophobicity in a Sol-Gel Process

| HTMS:Water Molar Ratio | Water Contact Angle (WCA) | Observation | Reference |

|---|---|---|---|

| 1:40 | Lower | Less hydrophobic, potential for cracks | ijournalse.orgijournalse.orgresearchgate.net |

| 1:30 | ↓ | ↓ | ijournalse.orgijournalse.orgresearchgate.net |

| 1:20 | ↓ | ↓ | ijournalse.orgijournalse.orgresearchgate.net |

| 1:12 | ↓ | ↓ | ijournalse.orgijournalse.orgresearchgate.net |

Purification and Isolation Techniques

Following the synthesis of this compound, purification and isolation are essential steps to remove unreacted precursors, catalysts, solvents, and by-products to achieve the desired purity. The specific techniques employed depend on the scale of the synthesis and the required purity level of the final product.

A common post-synthesis workup involves washing the product, followed by filtration and drying. For instance, washing with methanol (B129727) can be used to remove certain impurities. After washing, the solid product is separated from the liquid phase by filtration. The final step in this simple purification sequence is drying the isolated product under reduced pressure to remove any residual volatile components.

For achieving high-purity this compound (>98%), fractional distillation under vacuum is a highly effective method. This technique separates compounds based on differences in their boiling points. As this compound has a boiling point of 202-203°C, vacuum distillation is necessary to lower the boiling point and prevent thermal decomposition that might occur at atmospheric pressure. gelest.com This method is particularly crucial for removing impurities that have boiling points close to that of the product, such as other silane species like tetramethoxysilane (B109134) (Si(OMe)4) which can be present as by-products from the precursors. chemicalbook.com

In syntheses involving solid catalysts, such as platinum on carbon, the catalyst is typically removed by filtration after the reaction is complete. google.com For reactions in fluorous biphasic systems, purification is achieved by separating the product-containing organic phase from the catalyst-containing fluorous phase, which allows for both product isolation and catalyst recycling. acs.org

Mechanistic Studies of Hexyltrimethoxysilane Reactions

Hydrolysis and Condensation Mechanisms

The primary reactions of hexyltrimethoxysilane involve the hydrolysis of its methoxy (B1213986) groups (-OCH₃) to form silanol (B1196071) groups (-OH), followed by the condensation of these silanols to create a siloxane network (Si-O-Si). These reactions can be catalyzed by either acids or bases, with the catalyst choice significantly influencing the reaction rates and the structure of the final product. unm.edugelest.com

Acid-Catalyzed Hydrolysis

Under acidic conditions, the hydrolysis of this compound is initiated by the protonation of one of the oxygen atoms in the methoxy groups. unm.edulibretexts.org This process is typically catalyzed by the hydronium ion (H₃O⁺) present in aqueous acidic solutions. libretexts.org

The mechanism proceeds through the following steps:

Protonation: A proton from the acid catalyst attaches to the oxygen atom of a methoxy group. This makes the methanol (B129727) group a better leaving group. unm.edulibretexts.org

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the electrophilic silicon atom. libretexts.org This results in a five-coordinate silicon intermediate.

Leaving Group Departure: The protonated methoxy group departs as a methanol molecule (CH₃OH).

Deprotonation: The intermediate loses a proton to a water molecule, regenerating the acid catalyst (H₃O⁺) and forming a silanol group (Si-OH). libretexts.org

This process repeats for the remaining two methoxy groups, converting this compound into hexylsilanetriol. The rate of acid-catalyzed hydrolysis is generally faster than base-catalyzed hydrolysis and is less affected by the steric bulk of the alkyl group attached to the silicon. gelest.com

Base-Catalyzed Hydrolysis

In a basic environment, the hydrolysis mechanism proceeds via a different pathway. Instead of protonating the leaving group, the reaction is initiated by the direct nucleophilic attack of a hydroxide (B78521) ion (OH⁻) on the silicon atom. unm.edu

The key steps are:

Nucleophilic Attack: A hydroxide ion attacks the silicon atom of the this compound molecule. This forms a negatively charged, pentacoordinate silicon intermediate.

Leaving Group Expulsion: The intermediate is unstable and expels a methoxide (B1231860) ion (⁻OCH₃) as the leaving group.

Protonation of Methoxide: The released methoxide ion is a strong base and is quickly protonated by a water molecule to form methanol.

This sequence of steps results in the formation of a silanol group and regenerates the hydroxide catalyst. Similar to the acid-catalyzed process, this reaction continues until all methoxy groups are replaced by hydroxyl groups. Base-catalyzed hydrolysis tends to produce more highly branched, colloidal particles compared to the more linear, polymeric networks often formed under acidic conditions. unm.edu

| Feature | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis |

|---|---|---|

| Catalyst | Hydronium ion (H₃O⁺) | Hydroxide ion (OH⁻) |

| Initial Step | Protonation of the methoxy group (OR) unm.edu | Nucleophilic attack on the Si atom by OH⁻ unm.edu |

| Intermediate | Positively charged, five-coordinate silicon species libretexts.org | Negatively charged, five-coordinate silicon species |

| Resulting Structure | Tends to form weakly branched, "polymeric" networks unm.edu | Tends to form highly branched, "colloidal" particles unm.edu |

Formation of Siloxane Networks (Si-O-Si Bonds)

Following hydrolysis, the newly formed, highly reactive silanol groups (Si-OH) undergo condensation reactions to form stable siloxane bonds (Si-O-Si). gelest.com This process is the basis for the formation of a durable, cross-linked polysiloxane network. mdpi.comresearchgate.net The condensation can occur through two primary pathways:

Water Condensation: Two silanol groups react with each other to form a siloxane bond and a water molecule. Si-OH + HO-Si → Si-O-Si + H₂O

Alcohol Condensation: A silanol group reacts with a remaining methoxy group to form a siloxane bond and a methanol molecule. Si-OH + CH₃O-Si → Si-O-Si + CH₃OH

These condensation reactions continue, leading to the growth of oligomers and eventually a three-dimensional, cross-linked network. mdpi.com The density and structure of this network are influenced by factors such as pH, water concentration, and temperature. unm.edumdpi.com For instance, heat treatment promotes the condensation of silanol groups, resulting in a denser network with enhanced barrier properties. mdpi.com The formation of these Si-O-Si bridges is a key factor in the performance of silane-based coatings and materials. vt.edu

Surface Adsorption and Grafting Mechanisms

When this compound is applied to a substrate, particularly one rich in hydroxyl groups (like glass, metal oxides, or cellulose), it can adsorb onto the surface through both physical and chemical interactions.

Chemical Adsorption on Hydroxyl-Rich Surfaces

Chemical adsorption, or chemisorption, involves the formation of strong, covalent bonds between the silane (B1218182) and the substrate. This process is fundamental to creating a durable and stable surface modification. The mechanism is as follows:

Hydrolysis: As described previously, the this compound first undergoes at least partial hydrolysis in the presence of surface moisture or in a pre-hydrolyzed solution to form silanol groups (Si-OH). gelest.com

Hydrogen Bonding: The silanol groups of the hydrolyzed silane initially form hydrogen bonds with the hydroxyl groups (e.g., M-OH where M is a metal or silicon atom from the substrate) on the surface.

Condensation and Grafting: Following this initial interaction, a condensation reaction occurs between the silanol from the silane and a hydroxyl group on the substrate. This reaction forms a strong, covalent siloxane bond (Si-O-M) and releases a molecule of water.

This grafting process anchors the hexylsilane (B129531) molecule to the surface, with its hexyl group oriented away from the substrate, thereby modifying the surface properties.

Physisorption Phenomena

Physisorption, or physical adsorption, precedes chemisorption and involves weaker, non-covalent interactions. semanticscholar.orgmdpi.com These interactions are typically electrostatic, such as van der Waals forces. mdpi.com

In the context of this compound, physisorption occurs when the silane molecules are attracted to the substrate surface without forming covalent bonds. semanticscholar.org This can involve the unhydrolyzed silane or hydrolyzed species. These physisorbed molecules are weakly bound and can be removed more easily, for example, by rinsing. semanticscholar.org While weaker than chemisorption, physisorption is a crucial initial step that brings the silane molecules into close proximity with the surface, facilitating the subsequent, stronger chemical bonding. semanticscholar.orgmdpi.com Studies have shown that both physisorbed and chemisorbed species can coexist on a surface during the self-assembly process of organosilane films. semanticscholar.org

| Feature | Chemical Adsorption (Chemisorption) | Physical Adsorption (Physisorption) |

|---|---|---|

| Nature of Bond | Strong, covalent (Si-O-Substrate) | Weak, electrostatic (e.g., van der Waals forces) mdpi.com |

| Bond Energy | Significantly higher (orders of magnitude stronger than physisorption) semanticscholar.org | Low (e.g., 0.2 to 4 kJ/mol for general physisorbed interactions) semanticscholar.org |

| Mechanism | Condensation reaction between silane's Si-OH and substrate's -OH groups | Weak electrostatic attraction between the molecule and the substrate mdpi.com |

| Reversibility | Generally irreversible | Reversible; molecules can be desorbed easily semanticscholar.org |

Factors Affecting Grafting Density and Extent of Modification

pH of Reaction Medium

The rate of hydrolysis of alkoxysilanes is catalyzed by both acids and bases. researchgate.net

Acidic Conditions (pH ~4-5): In acidic solutions, the hydrolysis reaction is generally rapid. The methoxy groups are protonated, which facilitates their cleavage and replacement by hydroxyl groups. However, the subsequent condensation reaction, which involves the formation of siloxane bonds (Si-O-Si), is slower under these conditions. This allows the hydrolyzed silane molecules to remain relatively stable in solution as monomers, providing ample opportunity for them to diffuse to and react with the substrate surface. For many silanes, a pH range of 4 to 5 is considered optimal for controlled hydrolysis and effective surface treatment. mdpi.com

Neutral Conditions: Near a neutral pH, both the hydrolysis and condensation reactions are generally at their slowest. researchgate.net

Alkaline Conditions (pH > 7): In basic solutions, the condensation reaction is significantly accelerated. researchgate.net While hydrolysis still occurs, the rapid condensation can lead to the self-polymerization of silane molecules in the solution, forming oligomers and larger polysiloxane networks. researchgate.net This can result in a lower grafting density on the substrate surface, as the silane may polymerize before it has a chance to bond with the surface. Studies on aminopropyltrimethoxysilane (APTMS), for instance, showed that while grafting occurred across a wide pH range, the grafting content declined under very alkaline conditions. researchgate.net

Therefore, controlling the pH is essential for balancing the hydrolysis and condensation rates to maximize the grafting of this compound onto the substrate surface and minimize wasteful homopolymerization in the solution.

Applications of Hexyltrimethoxysilane in Material Science Research

Surface Modification of Inorganic Materials

Hexyltrimethoxysilane is extensively used to tailor the surface characteristics of inorganic materials. The modification process is initiated by the hydrolysis of the methoxy (B1213986) groups in the presence of moisture, which converts them into reactive silanol (B1196071) groups. These silanols can subsequently undergo a condensation reaction with hydroxyl groups naturally present on the surfaces of many inorganic materials. This results in the formation of strong, covalent silicon-oxygen-substrate (Si-O-substrate) bonds, effectively grafting the non-polar hexyl groups onto the material's surface and altering its fundamental chemical nature.

Silica (B1680970) Nanoparticles (SNPs)

The surface engineering of silica nanoparticles (SNPs) with this compound is a field of active investigation, with a primary focus on improving their compatibility and dispersion within organic polymers and various solvents.

Scientific studies have demonstrated that the physical dimensions of the SNPs significantly influence the effectiveness of the surface modification process with this compound (C6S). An investigation into SNPs of varying diameters, specifically 30 nm and 200 nm, revealed that the surface chemistry of the nanoparticles dictates the reaction pathway. nih.gov The smaller 30-nm SNPs were characterized by a higher prevalence of isolated silanol groups on their surface. nih.gov In contrast, the larger 200-nm SNPs showed a greater abundance of hydrogen-bonded silanol groups and adsorbed water molecules. nih.gov These hydrogen-bonded species were found to facilitate the reaction with C6S, culminating in a more substantial amount of the silane (B1218182) being chemically bonded to the surface of the larger nanoparticles. nih.gov

The modification of SNP surfaces with this compound also has a profound impact on the rheological properties of their suspensions. In a methylethylketone (MEK) medium, it was observed that while the viscosity of dilute SNP suspensions was not significantly altered by the chemisorption of C6S, a marked decrease in viscosity was evident in concentrated suspensions. nih.gov This phenomenon is ascribed to the steric repulsive forces that arise between the modified nanoparticles, which become increasingly influential as the average distance between the particles diminishes. nih.gov The ability to precisely control the viscosity of dense nanoparticle suspensions is of paramount importance for numerous industrial processes, including the formulation of advanced coatings and composite materials.

Table 1: Influence of SNP Diameter on this compound (C6S) Chemisorption

| SNP Diameter | Dominant Surface Groups | Impact on C6S Reaction | Quantity of Chemisorbed C6S |

|---|---|---|---|

| 30 nm | Isolated Silanol | Less Reactive | Lower |

Metal Oxides (e.g., Titanium, Zinc Oxide)

This compound is also instrumental in modifying the surfaces of various metal oxides, including titanium dioxide (TiO₂) and zinc oxide (ZnO), to augment their functionality in diverse applications. The surface treatment of these metal oxides with this compound can significantly improve their dispersibility in organic media and confer hydrophobic properties.

For instance, in the pigment industry, the surface modification of TiO₂ particles with this compound has been shown to enhance their dispersion within coating formulations. gelest.comgelest.com This improved dispersion is critical for achieving consistent color and maximizing the protective qualities of the coating. The hydrophobic hexyl groups of the silane act to prevent the agglomeration of the pigment particles, ensuring a homogeneous mixture.

Furthermore, this compound has been employed in combination with zinc oxide nanorods to fabricate superhydrophobic surfaces on substrates such as cotton fabric. researchgate.net The synergistic effect of the nanostructured topography provided by the ZnO nanorods and the low surface energy imparted by the this compound coating results in a dramatic enhancement of water repellency.

Glass and Ceramic Substrates

The utility of this compound extends to the surface treatment of glass and ceramic materials, where it is used to create hydrophobic and water-re-pellent coatings. cfsilicones.com This is achieved through the chemical reaction between the silane and the surface hydroxyl groups of these substrates, leading to the formation of a durable, covalently anchored hydrophobic monolayer. Such treatments are particularly advantageous for applications that demand self-cleaning surfaces or robust protection against moisture ingress. The formation of a non-polar interphase by the hexyl groups effectively shields the inherently polar surface from interactions with water molecules. gelest.com

Polymeric Substrates (e.g., Polyester (B1180765) Fabric, Cotton)

This compound has been effectively utilized to modify the surfaces of various polymeric materials, including textiles like polyester and cotton, to improve their functional properties, most notably their resistance to water. ijournalse.orgump.edu.myresearchgate.net The sol-gel process is a widely adopted technique for this purpose, involving the application of a this compound solution to the fabric, which is subsequently cured to form a stable coating. ijournalse.orgump.edu.my

A substantial body of research has been dedicated to the use of this compound for creating hydrophobic and even superhydrophobic coatings on textiles. ijournalse.orgump.edu.myresearchgate.net By applying a coating derived from this compound, the surface energy of the fabric is significantly reduced, causing water to form beads and roll off with ease.

In one notable study, a hydrophobic coating of this compound was synthesized on polyester fabric through a single-step, water-based sol-gel method. ijournalse.orgresearchgate.net The researchers systematically investigated the influence of the molar ratio of this compound to water on the resulting hydrophobicity. ijournalse.orgresearchgate.net Their findings indicated that an optimal molar ratio of 1:3 (HTMS:water) yielded the most pronounced hydrophobic effect, achieving a water contact angle (WCA) of 136.2°. ijournalse.orgijournalse.org The study also highlighted that the use of this compound as the sole precursor resulted in a rough surface morphology which, in conjunction with the low surface energy provided by the long-chain alkyl silane, was responsible for the exceptional water repellency of the treated polyester fabric. ijournalse.orgijournalse.org

Another research effort focused on the development of a water-based hydrophobic coating for both cotton and polyester fabrics by employing a combination of this compound (HTMS) and Hexyltriethoxysilane (HTES) via the sol-gel method. ump.edu.my The results demonstrated excellent hydrophobic characteristics, with water droplets maintaining a spherical shape on the treated fabric surfaces without any penetration. ump.edu.my The highest water contact angles were obtained with a 1:0.6 molar ratio of HTMS to HTES, reaching 135.41° for cotton and 132.28° for polyester. ump.edu.my

Table 2: Water Contact Angles (WCA) of Fabrics Treated with this compound-Based Coatings

| Fabric Type | Coating Composition | Molar Ratio (HTMS:Other) | Water Contact Angle (WCA) |

|---|---|---|---|

| Polyester | HTMS and Water | 1:3 | 136.2° ijournalse.orgijournalse.org |

| Cotton | HTMS and HTES | 1:0.6 | 135.41° ump.edu.my |

Anti-Corrosion Coatings

This compound is utilized in the formulation of protective coatings designed to prevent the corrosion of metallic substrates. Its effectiveness stems from the ability to form a dense, hydrophobic barrier layer that repels water and inhibits the penetration of corrosive ions. gelest.com The mechanism involves the hydrolysis of the methoxy groups in the presence of water, forming reactive silanol (Si-OH) groups. These silanols then condense with each other and with hydroxyl groups on the metal surface to form a durable, cross-linked polysiloxane network (Si-O-Si) that is covalently bonded to the substrate. um.edu.mtscispace.com

The non-polar hexyl chain orients away from the surface, creating a low-energy, water-repellent film. gelest.com This hydrophobic barrier physically blocks electrolytes from reaching the metal surface, a critical step in preventing electrochemical corrosion reactions. gelest.comresearchgate.net Research has shown that these silane-based coatings can offer significant protection for metals like mild steel and their alloys. mdpi.comresearchgate.net

The performance of these anti-corrosion coatings can be tailored by creating organic-inorganic hybrid (OIH) formulations, often by co-polymerizing HTMS with other silicon alkoxides like tetraethyl orthosilicate (B98303) (TEOS). um.edu.mt The ratio of the organic component (from HTMS) to the inorganic silica network (from TEOS) is a critical factor. um.edu.mt A higher organic content generally increases the coating's hydrophobicity, while a higher silica content can lead to a harder, more adherent, but potentially more brittle, coating. um.edu.mt Optimizing this balance is key to achieving coatings with both strong adhesion and excellent barrier properties. um.edu.mt While permeable to water vapor, which allows the coating to "breathe" and reduces moisture entrapment at the interface, these non-polar coatings effectively block the transport of ions that drive corrosion. gelest.com

Table 1: Research Findings on Silane-Based Anti-Corrosion Coatings

| Precursors | Substrate | Key Findings | Reference |

|---|---|---|---|

| Hexyl-triethoxysilane & TEOS | Ferrous Metal | Corrosion resistance improves with increasing organic content up to an optimal point, after which it drops. | um.edu.mt |

| TEOS & Trimethoxymethylsilane (TMOMS) | Mild Steel | A 50/50 mixture hydrolyzed for 24 hours provided the greatest corrosion resistance in 3.5% NaCl solution due to high hydrophobicity and stable film formation. | mdpi.com |

Anti-Stain and Self-Cleaning Properties

The hydrophobic nature imparted by the hexyl group of this compound is central to the development of anti-stain and self-cleaning surfaces. researchgate.net This property is often described as the "lotus effect," where water droplets bead up on a surface with a high contact angle and easily roll off, picking up dirt, dust, and other contaminants in the process. nih.govnih.gov

Coatings formulated with HTMS create a surface with low surface energy. nih.gov This, combined with nanoscale surface roughness that can be engineered during the coating's application via the sol-gel method, minimizes the contact area between water droplets and the surface. researchgate.netnih.gov As a result, water is strongly repelled, preventing it from wetting the surface and leaving behind stains when it evaporates.

Research has demonstrated the application of HTMS-based coatings on textiles, such as polyester and silk, to improve their anti-stain and water-repellent characteristics. researchgate.netbiointerfaceresearch.com A study involving a one-step water-based sol-gel method successfully created a hydrophobic HTMS coating on polyester fabric. researchgate.net The process resulted in a uniform coating that created surface roughness without compromising the fabric's natural softness. researchgate.net Similarly, studies on silk fabrics have shown that hybrid sol-gel silica coatings functionalized with hydrocarbon chains like those in HTMS can enhance wear resistance and anti-stain properties. biointerfaceresearch.com This self-cleaning action reduces the need for frequent washing and the use of chemical cleaning agents. nih.gov

Anti-Icing Properties

The development of anti-icing surfaces is another critical application area for hydrophobic materials derived from silanes like this compound. Ice formation and adhesion on surfaces can lead to significant safety issues and economic losses in industries such as aviation, energy, and telecommunications. google.com The primary strategy for passive anti-icing coatings is to reduce the adhesion strength of ice, allowing it to be removed easily by minimal force, such as wind or its own weight. google.comresearchgate.net

The low surface energy and water repellency conferred by HTMS contribute directly to these anti-icing characteristics. researchgate.net Superhydrophobic surfaces can delay the freezing of water droplets and significantly lower the force required to detach any ice that does form. researchgate.net While specific research focusing solely on HTMS for anti-icing is part of a broader field, the principles established for other hydrophobic and superhydrophobic silane coatings are applicable. The hexyl groups create a non-polar surface that minimizes the work of adhesion for water and ice. Research on other systems, such as those based on polydimethylsiloxane (B3030410) (PDMS), has shown that low ice adhesion strength is a key performance metric for these coatings. researchgate.net Therefore, coatings incorporating HTMS are considered promising candidates for creating robust and effective anti-icing surfaces. researchgate.net

Organic-Inorganic Hybrid Materials and Composites

This compound is a key precursor in the synthesis of organic-inorganic hybrid materials. scispace.comyamaguchi-u.ac.jp These materials combine the properties of organic polymers (e.g., flexibility, hydrophobicity from the hexyl group) with those of inorganic materials (e.g., rigidity, thermal stability from the silica network) at the molecular level. scispace.com The sol-gel process is the most common route to create these hybrids, offering precise control over the final material's structure and properties. researchgate.net

Sol-Gel Derived Materials

The sol-gel process using HTMS typically involves two fundamental reactions: hydrolysis and condensation. First, the methoxy groups (-OCH₃) on the silicon atom react with water, often in the presence of an acid or base catalyst, to form silanol groups (-OH) and methanol (B129727) as a byproduct. Subsequently, these silanol groups condense with each other to form stable siloxane bridges (Si-O-Si), resulting in a three-dimensional inorganic network. Because the hexyl group does not participate in these reactions, it becomes an integral part of the final hybrid structure, imparting its organic characteristics to the material. yamaguchi-u.ac.jp This method allows for the synthesis of diverse materials, from coatings and films to monolithic gels and powders. researchgate.netacs.org

Hybrid Silica Particles

This compound is widely used to synthesize hybrid silica particles with tailored surface properties. alfa-chemistry.com By incorporating HTMS into a sol-gel reaction, typically with tetraethyl orthosilicate (TEOS) as the primary silica source, particles can be produced that are inherently hydrophobic. alfa-chemistry.com The hexyl groups on the particle surface prevent agglomeration and improve their dispersibility in non-aqueous media and organic polymer matrices. alfa-chemistry.commdpi.com

One study detailed a one-pot synthesis of submicron hybrid silica particles using HTMS and TEOS. alfa-chemistry.com The molar ratio of the two precursors was systematically varied to control the degree of hydrophobicity of the resulting particles. alfa-chemistry.com These modified silica particles are valuable as reinforcing fillers in nanocomposites, such as in tire technology, where they can improve the mechanical properties of rubber compounds. mdpi.comnih.gov

Table 2: Synthesis Protocol for Hybrid Silica Particles Using HTMS and TEOS

| Step | Procedure | Details |

|---|---|---|

| 1 | Precursor Solution | Dissolve 10 mmol total of TEOS and HTMS in 150 mL of diethylamine. |

| 2 | Molar Ratios (TEOS:HTMS) | Adjust the molar ratio to 1:0, 1:0.15, 1:0.2, or 1:0.4 to tune hydrophobicity. |

| 3 | Hydrolysis | Add 0.46 mol of water to the mixed solution. |

| 4 | Reaction Initiation | Ultrasonicate the solution for 30 seconds (750 W, 20 kHz). |

| 5 | Particle Formation | Seal the solution and allow it to react for 24 hours at 25°C. |

| 6 | Purification | Rinse the resulting silica particles with methyl isobutyl ketone and then ethanol (B145695). |

Adapted from a protocol on the application of HTMS in the formation of hybrid silica particles. alfa-chemistry.com

Hybrid Coatings

The sol-gel process with this compound is a versatile method for creating organic-inorganic hybrid coatings on various substrates, including metals and textiles. um.edu.mtscispace.combiointerfaceresearch.com These coatings are synthesized by applying a 'sol' (a colloidal solution of the silane precursors) to a surface, which then undergoes gelation to form a continuous film. researchgate.net

The resulting hybrid coatings offer a combination of properties that are difficult to achieve with purely organic or inorganic materials. For corrosion protection, the inorganic silica network provides excellent adhesion to the metal substrate, while the organic hexyl groups create a hydrophobic barrier. um.edu.mtscispace.com In a study on polyester fabric, a hydrophobic coating was synthesized using a water-based sol-gel method where the molar ratio of HTMS to water was varied to optimize the coating's properties. researchgate.net Research has also explored creating in-situ hybrid materials by blending HTMS with functional polymers, such as vinyltrimethoxysilane-grafted ethylene-propylene copolymer, and then inducing the sol-gel reaction to form an interpenetrating network with enhanced mechanical and thermal properties. yamaguchi-u.ac.jp

Nanocomposites (e.g., Silica-Rubber)

In the realm of nanocomposites, particularly silica-rubber blends used in applications like tire treads, this compound plays a crucial role. Silica is a reinforcing filler that can improve the mechanical properties of rubber, but its hydrophilic nature leads to poor dispersion within the hydrophobic rubber matrix. nih.govd-nb.info this compound is employed as a hydrophobizing agent to modify the silica surface. nih.gov

The methoxy groups of this compound react with the hydroxyl groups on the silica surface, while the hexyl group provides a non-polar interface, making the silica particles more compatible with the rubber matrix. nih.gov This improved compatibility and dispersion prevents the aggregation of silica particles, which is essential for achieving desired mechanical performance. nih.govd-nb.info Research has shown that using an alkylsilane like this compound, in combination with a coupling agent that links the silica to the polymer, can significantly impact the dynamic mechanical properties of the resulting nanocomposite. nih.govacs.org Studies have decoupled the hydrophobization and coupling functions by pre-treating silica with two different silanes: a mercaptosilane as the coupling agent and an alkylsilane, such as this compound (C6), for dispersion. nih.govacs.org This dual-silane approach allows for finer control over the material's properties. nih.gov

| Property | Effect of this compound Treatment | Rationale |

| Silica Dispersion | Improved | Increases hydrophobicity of silica surface, enhancing compatibility with the non-polar rubber matrix. nih.govscribd.com |

| Storage Modulus (E') | Increased | Better filler dispersion and stronger polymer-filler interaction leads to a more reinforced composite. mdpi.com |

| Tan δ at 0°C (Wet Grip) | Increased | A combination of shorter-chain alkylsilanes (like C6) and mercaptosilanes has shown to improve this key tire performance indicator. nih.govacs.org |

| Tan δ at 70°C (Rolling Resistance) | Maintained or Improved | Optimized filler-polymer interface can reduce energy dissipation. researchgate.net |

Polymer Networks and Crosslinking

This compound contributes to the formation of robust polymer networks through crosslinking reactions. The fundamental mechanism involves the hydrolysis of the methoxy groups (-OCH₃) in the presence of moisture to form reactive silanol groups (Si-OH). sinosil.com These silanol groups can then undergo condensation reactions with each other or with hydroxyl groups on other polymer chains or substrates, forming stable siloxane bridges (Si-O-Si). sinosil.com This process transforms linear polymer chains into a three-dimensional, crosslinked network. specialchem.com

This crosslinking imparts significant improvements to the polymer's properties. The resulting network structure restricts the movement of individual polymer chains, leading to increased mechanical strength, thermal stability, and resistance to solvents and chemical attack. specialchem.com While the organofunctional group of some silanes is designed to react directly with the polymer backbone, the primary crosslinking mechanism for alkylalkoxysilanes like this compound is the moisture-activated condensation of its silanol groups. sinosil.com This creates a durable inorganic network within the organic polymer matrix, a characteristic feature of many high-performance materials, including coatings, adhesives, and sealants. gelest.com

Quantum Dot-Siloxane Hybrid Materials

The stability and processability of semiconductor quantum dots (QDs) are critical for their application in optoelectronic devices like LEDs. sol-gel.net Encapsulating QDs within a siloxane matrix is a highly effective strategy to protect them from environmental degradation caused by heat and moisture. sol-gel.netnih.gov this compound and similar alkylsilanes are instrumental in this process.

The native ligands on QDs are often exchanged for silane molecules to create a silica shell or to make the QDs compatible with a surrounding matrix. nih.gov Alkylsilanes, with their hydrophobic alkyl chains, are used to modify the QD surface, preventing aggregation and ensuring homogenous dispersion within a non-polar siloxane or polymer resin. researchgate.netmdpi.com The hydrolysis and condensation of the trimethoxysilane (B1233946) end of the molecule then allows it to co-react with other silane precursors (like TEOS) or siloxane resins to form a dense, protective, and transparent inorganic or hybrid organic-inorganic network around the QDs. sol-gel.netnih.gov This encapsulation not only enhances the long-term stability and photoluminescence quantum yield of the QDs but also improves the mechanical properties of the final composite film. sol-gel.net

Applications in Advanced Technologies

The surface modification capabilities of this compound are being leveraged in various high-technology fields, from medical diagnostics to industrial separations.

Biosensors and Biotechnology (Surface Functionalization)

In the development of biosensors, controlling the surface chemistry of the transducer (often made of silicon or glass) is paramount for reliable and sensitive detection. nih.govnih.gov Surface functionalization enables the specific immobilization of bioreceptors, such as antibodies or DNA, that capture target analytes. nih.govresearchgate.net Alkylsilanes like this compound are used to create well-defined and stable self-assembled monolayers (SAMs) on silica-based surfaces. nih.govnih.gov

These alkylsilane layers serve several purposes. They can create a hydrophobic surface, which can be useful in certain cell patterning applications or for studying protein adsorption. nih.govucf.edu More commonly in multi-step functionalization processes, they are used for "capping." After an initial functionalization step (e.g., using an aminosilane (B1250345) to introduce amine groups for biomolecule attachment), unreacted silanol groups often remain on the surface. These can interfere with the process and lead to non-specific binding. nih.govresearchgate.net Treating the surface with an alkylsilane like this compound converts these residual silanol groups into stable Si-O-Si linkages, effectively passivating the surface and ensuring that the desired functional groups are more available for subsequent reactions, thereby enhancing the immobilization efficiency of the biosensor. nih.govresearchgate.net

Separation Membranes (e.g., for Ethanol Enrichment)

Membrane-based separation is an energy-efficient alternative to distillation for processes like enriching ethanol from fermentation broths. researchgate.net The performance of these membranes hinges on their surface properties. Research has demonstrated the use of this compound (referred to in studies as STM-C₆) to modify the surface of porous membranes for high-flux ethanol/water separation. frontiersin.orgnih.gov

In a novel approach called a superwetting membrane system, an inorganic salt is added to the ethanol/water mixture to induce phase separation. frontiersin.orgnih.gov The surface of a porous membrane is then modified with this compound to make it superlyophilic (having a strong affinity for) to the ethanol-rich phase and superlyophobic (repelling) to the aqueous salt solution. frontiersin.orgnih.gov This allows the concentrated ethanol to selectively and rapidly permeate through the membrane, while the water/salt solution is blocked. This method has shown the potential to enrich ethanol to high concentrations with fluxes significantly higher than traditional pervaporation or reverse osmosis membranes. researchgate.net

| Feed Ethanol (wt%) | Inductive Agent | Permeate Ethanol (wt%) | Membrane Modifier |

| 10% | Saturated K₄P₂O₇ | ~80-90.1% | 1H,1H,2H,2H-perfluorooctyltrimethoxysilane (STM-C₈F₁₃) |

| 10% | Saturated K₂HPO₄ | >80% | 1H,1H,2H,2H-perfluorooctyltrimethoxysilane (STM-C₈F₁₃) |

| 10% | Saturated K₃C₆H₅O₇ | >80% | 1H,1H,2H,2H-perfluorooctyltrimethoxysilane (STM-C₈F₁₃) |

| 8% | Saturated K₄P₂O₇ | 72.4% (single pass) | 1H,1H,2H,2H-perfluorooctyltrimethoxysilane (STM-C₈F₁₃) |

| 8% | Saturated K₄P₂O₇ | 86.2% (after 4 cycles) | 1H,1H,2H,2H-perfluorooctyltrimethoxysilane (STM-C₈F₁₃)* |

| Note: While the table presents data for a fluorinated silane which showed optimal performance across a wide range, the studies explicitly name and use this compound (STM-C₆) as a key component in developing and testing these superwetting membranes, establishing its role in this application. frontiersin.orgnih.gov |

Characterization Techniques in Hexyltrimethoxysilane Research

Spectroscopic Analysis

Spectroscopic methods are indispensable for probing the molecular structure and chemical bonding within hexyltrimethoxysilane and its derivatives. These techniques measure the interaction of electromagnetic radiation with the material to reveal details about its functional groups and elemental composition.

Fourier Transform Infrared Spectroscopy (FTIR)

Fourier Transform Infrared (FTIR) spectroscopy is a vital technique for identifying the functional groups present in this compound. The infrared spectrum reveals the characteristic vibrations of atoms within the molecule, providing a molecular fingerprint. gelest.com In the analysis of this compound, specific absorption bands confirm the presence of its key structural components.

When this compound is used to treat surfaces, FTIR can be employed to monitor the hydrolysis and condensation reactions. This is often observed through the disappearance of Si-O-CH₃ bands and the appearance of Si-O-Si (siloxane) bands, which indicates the formation of a polysiloxane network on the substrate. researchgate.net

Key vibrational modes for this compound and its reaction products include the C-H stretching of the hexyl group, the Si-O-C stretching of the methoxy (B1213986) groups, and the strong Si-O-Si stretching in the polymerized film. gelest.comijera.com

Interactive Table: Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Bond | Vibration Type |

| 2955-2850 | C-H (in hexyl group) | Asymmetric & Symmetric Stretching |

| 1470-1450 | C-H (in hexyl group) | Bending |

| 1190 | Si-O-C | Stretching |

| 1080 | Si-O-C | Stretching |

| 820 | Si-C | Stretching |

Note: The formation of siloxane bonds (Si-O-Si) upon hydrolysis and condensation typically results in a broad, strong absorption band in the 1130-1000 cm⁻¹ region. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ²⁹Si NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for obtaining detailed structural information about this compound at the atomic level. Both proton (¹H) and silicon-29 (B1244352) (²⁹Si) NMR are commonly used.

¹H NMR: This technique provides information on the hydrogen atoms in the molecule, allowing for the identification of the hexyl and methoxy groups. The chemical shifts of the protons are influenced by their local electronic environment. researchgate.net For this compound, distinct signals are observed for the methyl protons of the methoxy groups and the various methylene (B1212753) and methyl protons of the hexyl chain.

²⁹Si NMR: This technique directly probes the silicon atom, offering insight into its chemical environment and connectivity. The chemical shift of the silicon nucleus is sensitive to the substituents attached to it. rsc.orgunige.ch For neat this compound, a single resonance is expected. Upon hydrolysis and condensation, the formation of siloxane bonds (Si-O-Si) leads to the appearance of new signals at different chemical shifts, corresponding to silicon atoms with varying numbers of siloxane linkages (often denoted as T¹, T², and T³ species for trifunctional silanes). researchgate.net The chemical shifts for various organosilicon compounds are typically reported relative to tetramethylsilane (B1202638) (TMS). pascal-man.com

Interactive Table: Typical NMR Chemical Shifts (δ) for this compound

| Nucleus | Functional Group | Approximate Chemical Shift (ppm) |

| ¹H | -O-CH₃ (methoxy) | ~3.5 |

| ¹H | -Si-CH₂- (hexyl) | ~0.6 |

| ¹H | -(CH₂)₄- (hexyl chain) | ~1.3 |

| ¹H | -CH₃ (terminal methyl) | ~0.9 |

| ²⁹Si | R-Si(OCH₃)₃ | -40 to -50 |

Note: ²⁹Si chemical shifts are highly dependent on the solvent and the degree of condensation. The value provided is an estimate for the monomeric species. rsc.org

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of atoms on the very near-surface region (typically the top 1-10 nm) of a material. aau.dk When this compound is applied as a coating, XPS is invaluable for confirming the presence of the silane (B1218182) layer and analyzing its chemical structure.

By irradiating the surface with X-rays and analyzing the kinetic energy of the emitted photoelectrons, high-resolution spectra for elements such as silicon (Si 2p), oxygen (O 1s), and carbon (C 1s) can be obtained. The binding energies of these core-level electrons are indicative of their chemical environment. For a this compound-treated surface, the Si 2p peak would confirm the presence of silicon, while its binding energy can distinguish between the unhydrolyzed Si-O-C bonds and the condensed Si-O-Si network. aau.dkxpsfitting.com Similarly, the C 1s spectrum can be deconvoluted to identify carbon in the aliphatic hexyl chain (C-C, C-H) and potentially from the methoxy groups (C-O-Si). The O 1s spectrum helps to identify oxygen in the Si-O-Si and Si-O-C environments. researchgate.netresearchgate.net

Interactive Table: Approximate Binding Energies for Elements in a this compound Film

| Element (Core Level) | Chemical State | Approximate Binding Energy (eV) |

| Si 2p | Si-O | 102 - 104 |

| C 1s | C-C, C-H (alkyl chain) | ~285.0 |

| C 1s | C-O | ~286.5 |

| O 1s | Si-O-Si | ~532.5 |

Note: Binding energies are referenced to the C 1s peak of adventitious carbon at 285.0 eV and can vary slightly based on the specific substrate and film structure. thermofisher.com

Near-Infrared Spectroscopy (NIR)

Near-Infrared (NIR) spectroscopy measures the absorption of light in the wavelength range of approximately 780 to 2500 nm. This region primarily contains overtone and combination bands of fundamental vibrations found in the mid-infrared region, such as those from O-H, C-H, and N-H bonds. frontiersin.org

While less common than FTIR for the routine characterization of silanes, NIR spectroscopy can be a powerful tool for in-situ monitoring of chemical reactions, such as the polymerization and curing of silane films. metrohm.com Its sensitivity to O-H bonds makes it particularly useful for studying the hydrolysis of the methoxy groups in this compound and the subsequent condensation reactions where water is consumed and produced. metrohm.com The technique often requires chemometric methods for data analysis due to the broad and overlapping nature of NIR bands. frontiersin.org Specific research detailing the NIR spectrum of this compound is not widely available, but its application would follow the general principles of monitoring changes in the concentrations of hydroxyl and hydrocarbon functional groups during film formation.

Microscopic and Morphological Characterization

Microscopy techniques are essential for visualizing the surface topography and structure of coatings derived from this compound. These methods provide direct evidence of film formation, uniformity, and texture at the micro- and nanoscale.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a primary technique for characterizing the surface morphology of materials. It uses a focused beam of electrons to scan the surface, generating images with high resolution and depth of field. nih.gov In the context of this compound research, SEM is used to examine the surfaces of substrates before and after the application of the silane coating.

SEM analysis can reveal whether the this compound treatment has resulted in a uniform, crack-free film or a more complex, textured surface. researchgate.net For example, in the creation of hydrophobic surfaces, SEM images can show the formation of a homogenous, thin xerogel coating. researchgate.net The morphology of the coating can be influenced by various factors during the sol-gel process, such as the concentration of the silane, the amount of water, the pH, and the curing conditions. These differences in surface texture, from smooth films to rough, hierarchical structures, are readily apparent in SEM micrographs. researchgate.net The technique is crucial for correlating the physical structure of the coating with its functional properties, such as water repellency. nih.govresearchgate.net

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) is a powerful imaging technique used to visualize the morphology, size, and distribution of nanoscale materials. In the context of this compound research, TEM is not typically used to visualize the silane molecule itself, but rather to examine the structure of materials that have been synthesized or surface-modified using this compound.

Detailed Research Findings:

Researchers utilize TEM to characterize nanoparticles, such as silica (B1680970) nanoparticles, that have been functionalized with this compound. The primary purpose of this functionalization is often to improve the dispersion of the nanoparticles in a polymer matrix or to alter their surface properties.

TEM analysis can reveal:

Particle Size and Distribution: High-resolution images can determine the primary particle size and assess the extent of aggregation or agglomeration of nanoparticles after surface treatment with this compound.

Morphology: The shape and surface features of the nanoparticles can be observed. A uniform coating of the silane is generally not resolved by TEM, but changes in particle-particle interactions (e.g., reduced agglomeration) can be indicative of a successful surface modification.

Core-Shell Structures: In some applications, this compound may be used in the formation of a silica shell around a core material. TEM is instrumental in visualizing the thickness and uniformity of such shells.

Atomic Force Microscopy (AFM) (e.g., Colloid Probe Method)

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides topographical information at the nanoscale. A specialized application of AFM, the colloid probe method, is used to measure the interaction forces between a microscopic particle (the colloid probe) and a surface. This is particularly relevant for studying surfaces modified with self-assembled monolayers (SAMs) of this compound.

Detailed Research Findings:

In the colloid probe technique, a single particle is attached to an AFM cantilever. This particle can be functionalized with a specific chemical, such as this compound, to study its interaction with various substrates. The force is calculated from the deflection of the cantilever as it approaches and retracts from the surface, based on Hooke's law (F = -kΔz, where k is the spring constant of the cantilever and Δz is the cantilever deflection).

A key application is the measurement of adhesion forces. For hydrophobic surfaces, such as those created by this compound, the interaction with other surfaces can be quantified. In one study, silica particles were modified with n-hexyltrimethoxysilane to investigate their adhesion to living malignant melanoma cells. The high hydrophobicity of the n-hexyltrimethoxysilane-modified particles was noted, and the adhesion forces were measured in a physiological buffer. The magnitude of the adhesion force in the decompression (retraction) force curve is taken as an indicator of the specificity of the interaction between the functionalized particle and the cell surface. Such studies are crucial for understanding the biocompatibility and interaction of materials designed for biomedical applications. The results indicated that the hydrophobic modified surfaces had low adhesion values, suggesting that hydrophobicity alone did not improve affinity for these particular cells researchgate.net.

The colloid probe method allows for the direct measurement of forces such as:

Van der Waals forces

Electrostatic forces

Specific adhesion forces

By measuring these forces, researchers can gain a fundamental understanding of the interfacial properties of surfaces coated with this compound, which is critical for applications in adhesion, lubrication, and biocompatibility.

Surface Wettability and Energy Measurements

The primary application of this compound is to render surfaces hydrophobic. Therefore, the measurement of surface wettability and the determination of surface free energy are fundamental characterization techniques.

The Water Contact Angle (WCA) is the most common method to quantify the hydrophobicity of a surface. A droplet of water is placed on the surface, and the angle formed between the tangent of the droplet at the three-phase (solid-liquid-gas) contact line and the solid surface is measured. A high contact angle (>90°) indicates a hydrophobic surface, while a low contact angle (<90°) indicates a hydrophilic surface.

Detailed Research Findings:

Surfaces treated with this compound consistently exhibit high water contact angles, confirming the formation of a hydrophobic surface layer. The hexyl chains of the silane orient away from the surface, creating a low-energy, non-polar interface that repels water.

In one study, a silicon wafer was immersed in a toluene (B28343) solution of this compound. After treatment, the surface was rendered hydrophobic biolinscientific.com. Another source reports a water contact angle of approximately 110° for a surface treated with a self-assembled monolayer of a similar silane biolinscientific.com. The table below summarizes typical WCA values obtained on different substrates after treatment with alkylsilanes like this compound.

| Substrate | Treatment | Water Contact Angle (°) | Reference |

| Silicon Wafer | Immersion in this compound solution | ~110 | biolinscientific.com |

| Glass | Treatment with an alkylsilane | 99-106 | scirp.org |

| Silicon Dioxide | Silylation | Significant increase from 25° | scirp.org |

These high contact angles are a direct result of the low surface energy created by the self-assembled monolayer of this compound.

Surface Free Energy (SFE) is a quantitative measure of the excess energy at the surface of a material compared to the bulk. For solid surfaces, it is a critical parameter that governs wetting and adhesion. SFE is typically determined indirectly by measuring the contact angles of several liquids with known surface tensions and then applying a theoretical model.

Detailed Research Findings:

The Owens-Wendt-Rabel-Kaelble (OWRK) method is a widely used approach to calculate the SFE of a solid. This method divides the total SFE (γs) into a dispersive component (γsd) and a polar component (γsp).

γs = γsd + γsp

The calculation requires measuring the contact angles of at least two liquids with known dispersive (γld) and polar (γlp) components of their surface tension. Water and diiodomethane (B129776) are commonly used for this purpose. The relationship is described by the following equation:

(1 + cosθ)γl = 2(γsdγld)¹/² + 2(γspγlp)¹/²

By plotting (1 + cosθ)γl / 2(γld)¹/² against (γlp/γld)¹/², the slope gives the square root of the polar component of the SFE, and the intercept gives the square root of the dispersive component.

For surfaces treated with this compound, the expected result is a low total SFE. The non-polar hexyl groups lead to a surface dominated by dispersive interactions, resulting in a high dispersive component (γsd) and a very low polar component (γsp). Research on various self-assembled monolayers on silicon dioxide confirms that this method is used to determine the surface energies of such modified surfaces biolinscientific.com. The low polar component is responsible for the hydrophobic nature of the surface.

| SFE Component | Description | Expected Value for this compound Surface |

| Total Surface Free Energy (γs) | The sum of the dispersive and polar components; indicates the overall surface energy. | Low |

| Dispersive Component (γsd) | Arises from van der Waals forces. | High (relative to the polar component) |

| Polar Component (γsp) | Arises from dipole-dipole interactions, hydrogen bonding, etc. | Very Low |

Thermal Analysis

Thermal analysis techniques are used to study the physical and chemical properties of materials as a function of temperature. For materials modified with this compound, Thermogravimetric Analysis is particularly useful for assessing thermal stability.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate in a specified atmosphere (e.g., nitrogen or air). The resulting data is presented as a TGA curve, which plots the percentage of weight loss versus temperature. The derivative of this curve (DTG curve) shows the rate of mass loss and helps to identify the temperatures of maximum decomposition rates.

Detailed Research Findings:

TGA is used to determine the thermal stability of this compound-modified materials, such as functionalized nanoparticles or coated substrates. The analysis can provide information on:

Thermal Stability: The temperature at which the organic component (the hexyl group) of the silane begins to decompose.

Grafting Density: The amount of silane chemically bonded to a surface can be estimated from the percentage of weight loss in the temperature range corresponding to the decomposition of the organic moiety.

Presence of Adsorbed Water or Solvents: Weight loss at lower temperatures (typically below 150°C) can indicate the presence of physically adsorbed water or residual solvents.

For example, in the TGA of silica nanoparticles modified with alkyltrimethoxysilanes, a weight loss below 200°C is often attributed to the loss of water or physically adsorbed silane molecules. A subsequent weight loss at higher temperatures (e.g., starting from 200°C) is due to the decomposition of the chemically bonded alkyl groups researchgate.net. Studies on diatomaceous earth modified with various alkyltrimethoxysilanes show that the thermal decomposition of the alkyl chains occurs at elevated temperatures, and the amount of weight loss can be correlated to the amount of silane grafted onto the surface.

| Temperature Range | Event |

| < 200°C | Loss of adsorbed water, solvents, or physically adsorbed silane |

| > 200°C | Decomposition and combustion of the organic (hexyl) part of the silane |

The residual mass at the end of the TGA run (at high temperatures) corresponds to the inorganic substrate (e.g., silica), providing a way to quantify the organic content of the modified material.

Differential Thermal Analysis (DTA)

Differential Thermal Analysis (DTA) is a thermoanalytic technique that is often used in conjunction with thermogravimetric analysis (TGA) to study the thermal properties of materials. In the context of this compound-modified materials, DTA provides valuable information on phase transitions, such as melting and crystallization, as well as reactions like oxidation and decomposition.

Research on hybrid silica particles has utilized TG-DTA to characterize materials formed using this compound. These analyses are typically conducted in an air atmosphere with a controlled temperature elevation rate to observe thermal events. For instance, the DTA curve of a methyltrimethoxysilane (B3422404) (MTMS) and glycidoxypropyltrimethoxysilane (GPTMS) hybrid aerogel showed endothermic peaks around 260 °C and 300 °C, corresponding to the evolution of organics and structural water, respectively. Another endothermic peak near 550 °C was attributed to the thermal decomposition of methyl groups attached to silicon. researchgate.net

The thermal stability of organosiloxane layers grafted onto silica has been shown to be dependent on the chain length of the polydimethylsiloxane (B3030410) used for modification. DTA curves of such modified silicas have shown exothermic peaks around 435 °C. sci-hub.se In the thermal analysis of organically modified siloxane melting gels, DTA curves have revealed exotherms around 270 °C, attributed to the oxidation of residual ethoxy groups, and a more significant exotherm around 440 °C, assigned to the pyrolysis of methyl groups. researchgate.net

| Sample | Decomposition Temperature (°C) | Weight Loss (%) | DTA Peak (°C) |

|---|---|---|---|

| MCM-41 | - | 14.0 | - |

| AP-MCM-41 | 200-600 | 22.0 | 380 (exo) |

| CP-MCM-41 | 200-600 | 20.0 | 360 (exo) |

This table is representative of DTA data for functionalized silica and is for illustrative purposes. nih.gov

Particle Size and Dispersion Analysis